molecular formula C13H14N4 B1432255 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile CAS No. 1393442-44-8

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Cat. No.: B1432255
CAS No.: 1393442-44-8
M. Wt: 226.28 g/mol
InChI Key: MJOUMNCIFSQQHC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The compound features a benzotriazole core, which is recognized as a versatile pharmacophore and a privileged structure in the design of biologically active molecules . The benzotriazole system is highly valued for its utility as a synthetic auxiliary and as a bioisostere for other triazolic systems, allowing for the modulation of pharmacokinetic and pharmacodynamic properties in lead compounds . This derivative is particularly distinguished by its carbonitrile group at the 5-position , which provides a handle for further synthetic elaboration via cyclization or other coupling reactions, and a cyclohexyl substituent at the N-1 position , which can influence the molecule's lipophilicity and conformational properties. Benzotriazole acrylonitrile derivatives have been reported to demonstrate potent tubulin inhibition activity , highlighting the potential of this chemotype in the development of antiproliferative agents . More broadly, 1,2,3-triazole derivatives are investigated for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer applications, often acting on targets like dihydrofolate reductase (DHFR) and DNA gyrase . As a building block, this compound enables researchers to generate novel molecular hybrids and complex heterocyclic systems for screening and optimization campaigns. This product is intended for research applications in a laboratory setting only.

Properties

IUPAC Name

1-cyclohexylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c14-9-10-6-7-13-12(8-10)15-16-17(13)11-4-2-1-3-5-11/h6-8,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOUMNCIFSQQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)C#N)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Benzotriazole to Introduce the Cyclohexyl Group

The primary step in synthesizing 1-cyclohexyl-1,2,3-benzotriazole derivatives is the N-alkylation of benzotriazole at the N-1 position with a cyclohexyl alkylating agent, typically cyclohexyl bromide or iodide. This reaction is generally performed under basic conditions to generate the benzotriazole anion, which then undergoes nucleophilic substitution with the alkyl halide.

  • Reaction Conditions:

    • Base: Sodium hydroxide or sodium hydride to deprotonate benzotriazole.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
    • Temperature: Mild heating around 50°C to facilitate the reaction.
    • Alkylating agent: Cyclohexyl bromide or iodide.
  • Mechanism:

    • Formation of benzotriazole sodium salt.
    • Nucleophilic attack on cyclohexyl halide at the alkyl carbon.
    • Formation of 1-cyclohexyl-1H-benzotriazole as the alkylated product.

This method is supported by patent literature indicating that alkylation of benzotriazoles with secondary or cyclic alkyl bromides/iodides (3 to 8 carbons) proceeds efficiently in DMF or acetonitrile.

Introduction of the Carbonitrile Group at the 5-Position

The nitrile functional group at the 5-position of the benzotriazole ring is typically introduced via substitution or functional group transformation on a suitably substituted benzotriazole precursor.

  • Possible Approaches:
    • Starting from 5-halobenzotriazole derivatives, followed by nucleophilic substitution with cyanide sources.
    • Direct cyanation of 5-substituted benzotriazole intermediates using reagents such as copper(I) cyanide or other cyanating agents.

While explicit detailed synthetic routes for the carbonitrile introduction on the benzotriazole ring are not abundantly reported, the general strategy involves functional group interconversion on the aromatic ring after or prior to N-alkylation.

Integrated Synthetic Route Example (Based on Patent and Literature Data)

Step Reagents & Conditions Description Outcome
1 Benzotriazole + NaOH, Acetonitrile, 50°C Formation of benzotriazole sodium salt Activated nucleophile formation
2 Addition of cyclohexyl bromide or iodide N-alkylation at N-1 position 1-cyclohexyl-1H-benzotriazole
3 Introduction of nitrile group (e.g., cyanation) Using cyanide source on 5-position substituted intermediate Formation of 1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

This approach is consistent with general alkylation methods of benzotriazoles and functional group transformations used in heterocyclic chemistry.

Notes on Reaction Optimization and Mechanistic Insights

  • Alkylation is most efficient in polar aprotic solvents like DMF or acetonitrile, which stabilize the anionic intermediate and facilitate nucleophilic substitution.
  • The reaction temperature around 50°C balances reaction rate and selectivity.
  • The choice of alkylating agent (bromide vs iodide) can affect reaction kinetics, with iodides generally being more reactive.
  • Cyanation steps require careful control to avoid side reactions and ensure regioselectivity at the 5-position.
  • Mechanistic studies on related benzotriazole functionalization suggest that coordination and activation of the benzotriazole nitrogen atoms play a key role in directing substitutions.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Considerations Reference
N-alkylation of benzotriazole Benzotriazole, NaOH, cyclohexyl bromide, DMF or acetonitrile, 50°C Base strength, solvent polarity, alkyl halide type
Cyanation at 5-position 5-halobenzotriazole intermediate, CuCN or other cyanide source Regioselectivity, reaction temperature, catalyst Inferred from heterocyclic chemistry principles
Purification Extraction, chromatography (silica gel, ethyl acetate/hexane) Removal of impurities, isolation of pure product (analogous methods)

Chemical Reactions Analysis

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to 1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile have shown efficacy against various bacterial strains. For instance, studies have demonstrated that benzotriazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Properties
In addition to antibacterial effects, benzotriazole derivatives have been evaluated for antifungal activity. Compounds with similar structures have been tested against Candida albicans, revealing promising antifungal effects . The ability of these compounds to inhibit fungal growth suggests potential therapeutic applications in treating fungal infections.

Antiprotozoal Activity
Benzotriazole derivatives have also been studied for their antiprotozoal properties. Some derivatives demonstrated activity comparable to existing treatments against protozoa such as Acanthamoeba, indicating their potential use in treating protozoal infections .

Materials Science

Photostabilizers
this compound is recognized for its role as a photostabilizer in plastics and coatings. Benzotriazoles are known to absorb UV radiation, thereby preventing the degradation of materials exposed to sunlight. This characteristic makes them valuable in enhancing the durability and longevity of polymers used in outdoor applications .

Case Studies and Research Findings

Application Area Study/Findings Outcome/Impact
Antimicrobial ActivityStudy on benzotriazole derivatives against MRSASignificant antibacterial activity observed
Antifungal PropertiesTesting against Candida albicansPromising antifungal effects noted
Antiprotozoal ActivityEvaluation against AcanthamoebaComparable efficacy to standard treatments
PhotostabilizationUse in polymer formulationsEnhanced UV resistance and material longevity

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 1-position of the benzotriazole scaffold significantly influences molecular weight, solubility, and steric effects. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Commercial Status
1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile Cyclohexyl Not provided Not provided Not reported Discontinued
1-Cyclopropyl-1,2,3-benzotriazole-5-carbonitrile Cyclopropyl C₁₀H₈N₄ 184.2 ≥95% Discontinued
1-Ethyl-1,2,3-benzotriazole-5-carbonitrile Ethyl C₉H₈N₄ 172.19 >97% Available
1-Butyl-1,2,3-benzotriazole-5-carbonitrile Butyl Not provided Not provided 98% Available

Key Observations:

  • Substituent Size and Lipophilicity: The cyclohexyl group introduces greater steric bulk and lipophilicity compared to smaller substituents (e.g., ethyl or cyclopropyl). This may enhance membrane permeability in biological systems but reduce solubility in polar solvents.
  • Purity and Availability: The ethyl and butyl analogs are available with high purity (>97–98%), whereas the cyclohexyl and cyclopropyl derivatives are discontinued, suggesting niche demand or synthetic challenges .
  • Molecular Weight Trends: Substitution with larger groups (e.g., cyclohexyl vs. ethyl) increases molecular weight, which could influence pharmacokinetic properties in drug development.

Research Findings and Limitations

  • Gaps in Data: Critical parameters for the cyclohexyl derivative—such as melting point, solubility, and synthetic protocols—are absent in the provided evidence, limiting direct comparison .
  • Reactivity Differences: The cyclopropyl analog’s ring strain may confer unique reactivity absent in the cyclohexyl or ethyl derivatives, though further studies are needed .
  • Commercial Viability: The discontinuation of the cyclohexyl and cyclopropyl analogs suggests challenges in scalability or market demand, whereas ethyl and butyl derivatives remain accessible for research .

Biological Activity

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The structure of this compound features a benzotriazole core substituted with a cyclohexyl group and a carbonitrile functional group. This unique configuration contributes to its chemical reactivity and biological activity. The carbonitrile group is known for its ability to participate in various chemical reactions, while the benzotriazole moiety is recognized for its versatility in medicinal applications.

Antimicrobial Properties

Research indicates that benzotriazole derivatives, including this compound, exhibit significant antimicrobial activity . Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)12.5–25 μg/mL
Escherichia coli25 μg/mL
Candida albicans1.6–25 μg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies indicate that it may inhibit specific enzymes involved in tumor growth and proliferation. The mechanism appears to involve interaction with cellular signaling pathways that regulate apoptosis and cell cycle progression .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic and signaling pathways.
  • Protein Interaction : It is suggested that the compound interacts with proteins that play critical roles in cell signaling and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that benzotriazoles can influence oxidative stress levels within cells, potentially leading to enhanced apoptosis in cancer cells .

Case Studies

A notable study evaluated the effects of various benzotriazole derivatives on different cancer cell lines. The results showed that certain derivatives exhibited IC50 values ranging from 7.9 to 92 µM against breast and colorectal cancer cells. This highlights the potential of this compound as a lead compound for further development in cancer therapeutics .

Applications in Research and Industry

The compound is not only significant for its biological activities but also serves multiple functions in scientific research:

  • Synthesis Intermediate : It is used as an intermediate in synthesizing more complex organic molecules.
  • Ligand in Coordination Chemistry : Its unique structure allows it to act as a ligand in various coordination chemistry applications.
  • Material Science : The compound's properties make it suitable for developing new materials such as polymers and coatings .

Q & A

Q. How should researchers address discrepancies in spectral data across studies?

  • Troubleshooting :
  • Deuterated solvent effects : Re-run NMR in DMSO-d₆ vs. CDCl₃ to assess peak shifts .
  • Paramagnetic impurities : Chelate metal traces with EDTA before analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile
Reactant of Route 2
1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

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